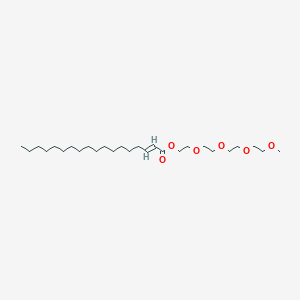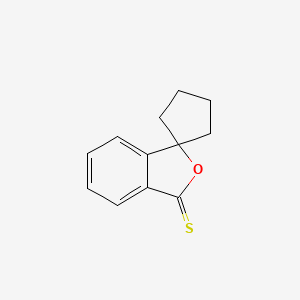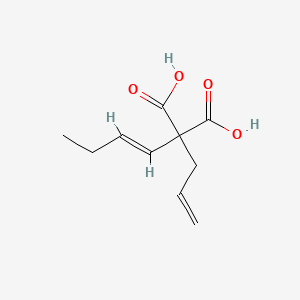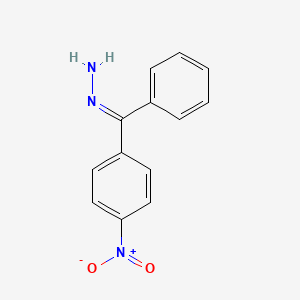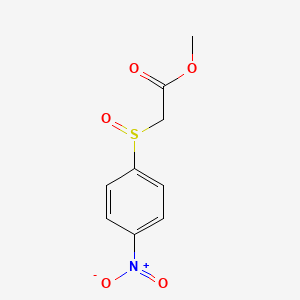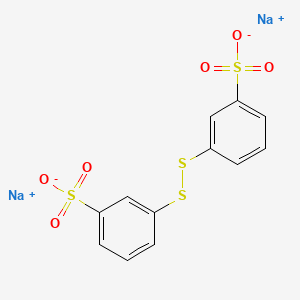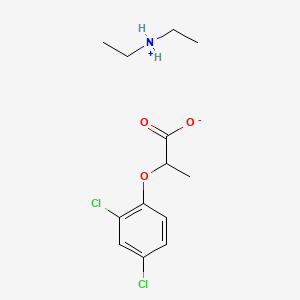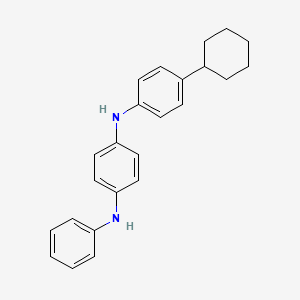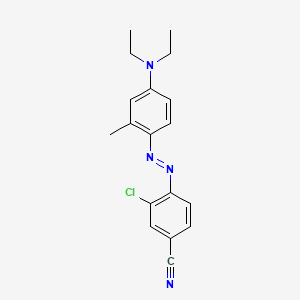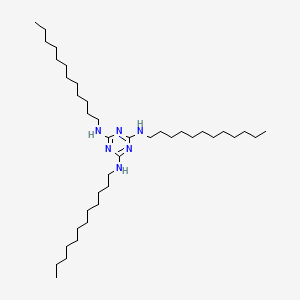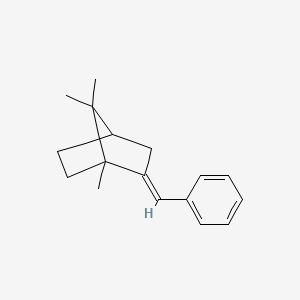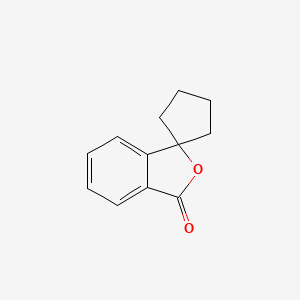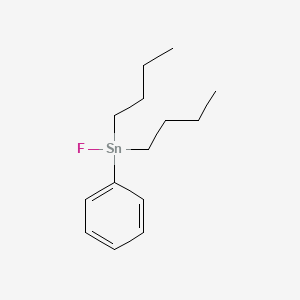
Dibutylfluorophenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylfluorophenylstannane is an organotin compound with the molecular formula C14H23FSn. It is a derivative of stannane, where two butyl groups and one fluorophenyl group are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylfluorophenylstannane can be synthesized through various methods. One common approach involves the reaction of dibutyltin dichloride with fluorophenylmagnesium bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Bu2SnCl2+C6H4F-MgBr→Bu2Sn(C6H4F)+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutylfluorophenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutylfluorophenylstannic oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Dibutylfluorophenylstannic oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagent used.
Scientific Research Applications
Dibutylfluorophenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of dibutylfluorophenylstannane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in biological applications.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: Similar structure but lacks the fluorophenyl group.
Tributyltin fluoride: Contains three butyl groups and one fluoride atom.
Dibutylphenyltin: Similar but without the fluorine atom.
Uniqueness
Dibutylfluorophenylstannane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
85938-48-3 |
|---|---|
Molecular Formula |
C14H23FSn |
Molecular Weight |
329.04 g/mol |
IUPAC Name |
dibutyl-fluoro-phenylstannane |
InChI |
InChI=1S/C6H5.2C4H9.FH.Sn/c1-2-4-6-5-3-1;2*1-3-4-2;;/h1-5H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
ZHYJTYYLZUPTRY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


